

# BTMPS as a Novel Fentanyl Adulterant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BTMPS    |           |
| Cat. No.:            | B1204414 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

In mid-2024, a novel adulterant, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (**BTMPS**), emerged in the illicit fentanyl supply across the United States.[1][2] **BTMPS**, a hindered amine light stabilizer (HALS) commercially known as Tinuvin® 770, is an industrial chemical used to protect plastics from UV degradation.[3][4][5] Its introduction into the illicit drug market has raised significant public health concerns due to its unknown effects in humans and its high prevalence in fentanyl samples. This technical guide provides a comprehensive overview of **BTMPS**, including its chemical properties, prevalence data, synthesis, analytical detection methods, and known pharmacology, to aid researchers, scientists, and drug development professionals in understanding and addressing this new threat.

## **Chemical and Physical Properties**

**BTMPS** is a white to off-white crystalline powder or granule with the following properties:



| Property          | Value                                                                                                                                                          | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | bis(2,2,6,6-tetramethyl-4-<br>piperidyl) sebacate                                                                                                              | [3][4]    |
| Synonyms          | Tinuvin® 770, T770, HALS770,<br>Photo-stabilizer HS-770                                                                                                        | [4]       |
| CAS Number        | 52829-07-9                                                                                                                                                     | [4]       |
| Molecular Formula | C28H52N2O4                                                                                                                                                     | [4]       |
| Molecular Weight  | 480.7 g/mol                                                                                                                                                    | [1]       |
| Melting Point     | 81-85 °C                                                                                                                                                       | [5]       |
| Appearance        | White to off-white granules or powder                                                                                                                          | [1]       |
| Solubility        | Insoluble in water (<0.01% w/w). Soluble in organic solvents such as acetone (19% w/w), chloroform (45% w/w), ethyl acetate (24% w/w), and methanol (38% w/w). | [6]       |

# **Prevalence and Quantitative Data**

The emergence of **BTMPS** as a fentanyl adulterant has been rapid and widespread. Community-based drug checking programs first detected **BTMPS** in the illicit opioid supply in June 2024.[3] Studies have shown a significant and increasing presence of **BTMPS** in seized drug samples, often at high concentrations relative to fentanyl.



| Location                     | Timeframe              | Percentage of Fentanyl Samples Containing BTMPS | Average<br>BTMPS to<br>Fentanyl Ratio | Reference |
|------------------------------|------------------------|-------------------------------------------------|---------------------------------------|-----------|
| Los Angeles, CA              | June 2024              | 0%                                              | -                                     | [7]       |
| Los Angeles, CA              | August 2024            | 41%                                             | -                                     | [2]       |
| Los Angeles, CA              | September 2024         | 56%                                             | 7:1                                   | [8]       |
| Philadelphia, PA             | June-September<br>2024 | 25-32%                                          | -                                     | [8]       |
| 9 US Locations<br>(combined) | June-October<br>2024   | 35% (of 284<br>samples)                         | 7.4:1                                 | [9]       |

# **Synthesis**

**BTMPS** is synthesized via the diesterification of sebacic acid with 2,2,6,6-tetramethyl-4-piperidinol.[8] A detailed laboratory-scale synthesis protocol is provided below, based on established chemical literature.

## **Experimental Protocol: Synthesis of BTMPS**

#### Materials:

- Dimethyl sebacate
- 2,2,6,6-Tetramethyl-4-hydroxypiperidine
- Lithium amide (catalyst)
- N-methylpyrrolidinone (solvent)
- Nitrogen gas
- Glacial acetic acid



Standard laboratory glassware and heating apparatus

#### Procedure:

- To a reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add dimethyl sebacate (e.g., 25 g, 109 mmol), 2,2,6,6-tetramethyl-4-hydroxypiperidine (e.g., 37.5 g, 239 mmol), and N-methylpyrrolidinone (e.g., 7 ml).
- Heat the mixture to 100°C with agitation.
- Add lithium amide (e.g., 0.124 g, 5.4 mmol) to the reaction mixture.
- Increase the temperature to 150-155°C and maintain for 3 hours under a continuous subsurface nitrogen sparge to facilitate the removal of methanol byproduct.
- After 3 hours, cool the reaction mixture to 100°C.
- · Neutralize the mixture with glacial acetic acid.
- The product can be purified by recrystallization from a suitable solvent, such as n-hexane, to yield bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate as a white solid.

## **Analytical Detection**

The identification and quantification of **BTMPS** in seized drug samples are crucial for forensic and public health laboratories. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is a robust technique for the identification of **BTMPS**. A reference standard of **BTMPS** is available from commercial suppliers for confirmation.

5.1.1 Experimental Protocol: GC-MS Analysis of BTMPS

Sample Preparation:



- · Accurately weigh a portion of the seized drug sample.
- Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile).
- Perform a liquid-liquid or solid-phase extraction if necessary to remove interfering substances.
- Dilute the extract to an appropriate concentration for GC-MS analysis.
- Add an internal standard for quantitative analysis.

Instrumental Parameters (suggested):

- Gas Chromatograph: Agilent 7890 GC or equivalent
- Column: HP-5MS (30 m x 0.25 mm x 0.25 μm) or equivalent
- Inlet Temperature: 280 °C
- Injection Volume: 1 μL
- Split Ratio: 20:1
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
- Mass Spectrometer: Agilent 5977 MS or equivalent
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-550
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

**Expected Results:** 



The retention time for **BTMPS** under these conditions should be confirmed using a certified reference material. The mass spectrum of **BTMPS** will show a characteristic fragmentation pattern, which can be used for identification.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of **BTMPS** in complex matrices.

5.2.1 Experimental Protocol: LC-MS/MS Analysis of BTMPS

#### Sample Preparation:

- Prepare samples as described for GC-MS analysis.
- Ensure the final sample is dissolved in a solvent compatible with the LC mobile phase.

Instrumental Parameters (suggested):

- Liquid Chromatograph: Shimadzu Nexera or equivalent
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)



• MRM Transitions: To be determined by infusing a **BTMPS** standard. A plausible precursor ion would be the protonated molecule [M+H]<sup>+</sup> at m/z 481.4. Product ions would be determined from the fragmentation of the precursor ion.

## Pharmacology and Toxicology

The pharmacological and toxicological effects of **BTMPS** in humans are not well-studied. However, preclinical data and its known chemical properties suggest potential for significant adverse health effects.

# **Pharmacodynamics**

**BTMPS** has been shown to be a potent blocker of L-type calcium channels and a non-competitive antagonist of nicotinic acetylcholine receptors.[1][10]

#### 6.1.1 L-Type Calcium Channel Blockade

Blockade of L-type calcium channels can lead to cardiovascular effects such as decreased blood pressure and heart rate.[2][11] In overdose situations involving substances with calcium channel blocking properties, treatment can be challenging.[11]

#### 6.1.2 Nicotinic Acetylcholine Receptor Antagonism

As a non-competitive antagonist of nicotinic acetylcholine receptors, **BTMPS** can interfere with cholinergic neurotransmission.[1] This can have a wide range of effects on the central and peripheral nervous systems.

## **Toxicology**

Animal studies and safety data for Tinuvin® 770 indicate potential for toxicity. Long-term use in rats has been associated with heart defects.[1] The chemical safety data sheet lists **BTMPS** as a health hazard that can cause serious eye damage, skin irritation, and may harm a fetus.[1] Anecdotal reports from individuals who have used fentanyl adulterated with **BTMPS** include a harsh chemical taste and smell, described as similar to plastic or bug spray.[3]

# Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for the analysis of **BTMPS** in seized drug samples.

### **Signaling Pathways**





Click to download full resolution via product page

Caption: Proposed signaling pathways for BTMPS pharmacological action.



### Conclusion

The emergence of **BTMPS** as a fentanyl adulterant represents a significant and evolving challenge to public health and safety. Its industrial origin, lack of human safety data, and high prevalence in illicit drug supplies necessitate a coordinated response from the scientific and research communities. This technical guide provides a foundational understanding of **BTMPS** to support these efforts. Continued monitoring, research into its pharmacological and toxicological effects, and the development of rapid detection methods are critical to mitigating the potential harm caused by this novel adulterant.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Calcium signalling through L-type calcium channels: role in pathophysiology of spinal nociceptive transmission PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cfsre.org [cfsre.org]
- 7. L-type calcium channel ligands block nicotine-induced signaling to CREB by inhibiting nicotinic receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]
- 9. L-type calcium channel Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- To cite this document: BenchChem. [BTMPS as a Novel Fentanyl Adulterant: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204414#btmps-as-a-novel-fentanyl-adulterant]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com